Cas no 1190380-55-2 (2-Cyclopropyl-5-nitropyridine)

2-Cyclopropyl-5-nitropyridine is a nitropyridine derivative featuring a cyclopropyl substituent at the 2-position, which imparts unique steric and electronic properties to the molecule. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both the electron-withdrawing nitro group and the cyclopropyl ring enhances its reactivity in nucleophilic substitution and reduction reactions, making it valuable for constructing complex heterocyclic frameworks. Its well-defined structure and high purity ensure consistent performance in synthetic applications. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture.
2-Cyclopropyl-5-nitropyridine structure
2-Cyclopropyl-5-nitropyridine structure
Product Name:2-Cyclopropyl-5-nitropyridine
CAS No:1190380-55-2
MF:C8H8N2O2
MW:164.161321640015
MDL:MFCD18802794
CID:1034227
PubChem ID:59225442
Update Time:2025-10-11

2-Cyclopropyl-5-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Cyclopropyl-5-nitropyridine
    • 2-cyclopropyl-5-nitro-pyridine
    • AGN-PC-0CT69M
    • AK131698
    • KB-23489
    • RL00736
    • SureCN3387040
    • CS-0215457
    • DB-313928
    • Pyridine, 2-cyclopropyl-5-nitro-
    • DTXSID80731300
    • EN300-249441
    • J-509255
    • QZZQXRLRLSTKJL-UHFFFAOYSA-N
    • 1190380-55-2
    • SCHEMBL3387040
    • MDL: MFCD18802794
    • Inchi: 1S/C8H8N2O2/c11-10(12)7-3-4-8(9-5-7)6-1-2-6/h3-6H,1-2H2
    • InChI Key: QZZQXRLRLSTKJL-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CN=C(C=C1)C1CC1)=O

Computed Properties

  • Exact Mass: 164.058577502g/mol
  • Monoisotopic Mass: 164.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 58.7Ų

2-Cyclopropyl-5-nitropyridine Pricemore >>

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Additional information on 2-Cyclopropyl-5-nitropyridine

Recent Advances in the Study of 2-Cyclopropyl-5-nitropyridine (CAS: 1190380-55-2) in Chemical Biology and Pharmaceutical Research

The compound 2-Cyclopropyl-5-nitropyridine (CAS: 1190380-55-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by a cyclopropyl substituent and a nitro group on a pyridine ring, has been the subject of several studies aimed at exploring its biological activity, synthetic utility, and mechanism of action. Recent literature highlights its role as a versatile intermediate in the synthesis of more complex molecules and its potential as a pharmacophore in drug discovery.

One of the key areas of interest is the compound's application in the development of kinase inhibitors. Kinases are critical targets in the treatment of various diseases, including cancer and inflammatory disorders. Researchers have demonstrated that 2-Cyclopropyl-5-nitropyridine can serve as a scaffold for designing potent and selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of derivatives based on this compound, showing promising inhibitory activity against specific kinase targets implicated in tumor growth and metastasis.

In addition to its role in kinase inhibition, 2-Cyclopropyl-5-nitropyridine has been investigated for its antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters explored the compound's efficacy against a range of bacterial and fungal pathogens. The findings suggested that modifications to the nitro group and cyclopropyl ring could enhance its antimicrobial activity, making it a potential candidate for the development of new antibiotics. This is particularly relevant in the context of rising antibiotic resistance, where novel chemical entities are urgently needed.

The synthetic accessibility of 2-Cyclopropyl-5-nitropyridine has also been a focus of recent research. Advances in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have enabled more efficient and scalable routes to this compound and its derivatives. A 2022 publication in Organic Process Research & Development detailed an optimized synthetic protocol that improves yield and reduces the environmental impact of the production process. These developments are crucial for facilitating further pharmacological studies and potential commercialization.

Despite these promising findings, challenges remain in the clinical translation of 2-Cyclopropyl-5-nitropyridine-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through rigorous preclinical testing. However, the compound's versatility and the growing body of research supporting its biological activity make it a compelling subject for ongoing investigation. Future studies are expected to explore its applications in other therapeutic areas, such as neurodegenerative diseases and cardiovascular disorders, further expanding its potential impact on medicine.

In conclusion, 2-Cyclopropyl-5-nitropyridine (CAS: 1190380-55-2) represents a valuable chemical entity with diverse applications in drug discovery and development. Its role as a kinase inhibitor and antimicrobial agent, combined with advances in synthetic methodology, underscores its importance in contemporary research. As the scientific community continues to unravel its full potential, this compound is poised to contribute significantly to the development of next-generation therapeutics.

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